tert-Butyl 4-(2-chlorobenzylamino)piperidine-1-carboxylate

Medicinal Chemistry Physicochemical Properties Lead Optimization

Medicinal chemistry programs targeting CNS disorders often face delays synthesizing custom ortho-substituted piperidine intermediates. CAS 359877-83-1 directly solves this: a pre-validated N-Boc-4-aminopiperidine with an ortho-chlorobenzyl group. - **SAR-Ready:** ortho-Chloro substitution modulates serotonin (5-HT2A) receptor binding (WO2007/124136). - **Efficiency:** Bypass multi-step synthesis of the unprotected analog (CAS 92539-15-6); deprotect to access the key pharmacophore. - **Consistent Quality:** 98% purity from commercial batch, ensuring reproducible SAR iterations.

Molecular Formula C17H25ClN2O2
Molecular Weight 324.8 g/mol
CAS No. 359877-83-1
Cat. No. B3131916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(2-chlorobenzylamino)piperidine-1-carboxylate
CAS359877-83-1
Molecular FormulaC17H25ClN2O2
Molecular Weight324.8 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=CC=C2Cl
InChIInChI=1S/C17H25ClN2O2/c1-17(2,3)22-16(21)20-10-8-14(9-11-20)19-12-13-6-4-5-7-15(13)18/h4-7,14,19H,8-12H2,1-3H3
InChIKeyNNSZHIZQEYCMRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Protected 2-Chlorobenzylaminopiperidine Intermediate for CNS Research


tert-Butyl 4-(2-chlorobenzylamino)piperidine-1-carboxylate (CAS 359877-83-1) is a synthetic organic building block from the N-Boc-4-aminopiperidine class, distinguished by an ortho-chlorobenzyl substituent [1]. This compound serves as a protected intermediate in medicinal chemistry, particularly for generating secondary amine pharmacophores upon Boc deprotection . Its structural features place it within a class of compounds explored for modulating monoamine receptors, notably serotonin receptors, as evidenced by its citation as an intermediate in patents for treating sleep disorders [2].

Boc-protected building block for secondary amine pharmacophore generation
Ortho-chlorobenzyl substituent for CNS SAR studies
Cited intermediate in sleep disorder research patent (WO2007/124136)

Why Generic 4-(Benzylamino)piperidine Analogs Are Not Interchangeable


Simply substituting a generic 4-(benzylamino)piperidine intermediate for CAS 359877-83-1 is not scientifically sound. The specific ortho-chloro substitution on the benzyl ring fundamentally alters the intermediate's physicochemical properties (e.g., increased molecular weight and lipophilicity) and its subsequent reactivity . This substitution pattern is not arbitrary; it is designed in the context of structure-activity relationships (SAR) explored in patents, such as those targeting serotonin receptors, where the ortho-substituent directly influences the binding affinity of the final, deprotected pharmacophore. Using an unsubstituted or para-substituted analog introduces a different electronic and steric profile, which can derail a specific synthetic route or lead to a final compound with untested and potentially inactive biological properties [1].

Target Intermediate (CAS 359877-83-1)
Generic 4-(Benzylamino)piperidine Analogs
Ortho-chloro substitution increases lipophilicity and molecular weight
Unsubstituted analog has lower lipophilicity; may shift BBB penetration profile
Designed for 5-HT2A receptor modulator synthesis (patent-referenced)
Reported as fentanyl-related derivative precursor; application pathway divergence
Reported cLogP ~4.16, MW ~324.8; distinct physicochemical profile
MW ~290.4; different electronic/steric profile may not replicate SAR

Quantitative Differentiation: Physicochemical and Synthetic Benchmarks


Ortho-Chloro Substitution: Impact on Lipophilicity and Molecular Weight

The introduction of the ortho-chlorine atom provides a quantifiable differentiation in two key physicochemical properties, lipophilicity and molecular weight, compared to the unsubstituted benzyl analog. This shift directly impacts the drug-likeness and pharmacokinetic profile of downstream compounds, justifying the selection of the 2-chlorobenzyl intermediate for specific CNS-targeted syntheses [1].

Ortho-Cl Lipophilicity
Computed
cLogP 4.16 (Target) vs. lower expected LogP for unsubstituted analog
Supports CNS chemical space differentiation
Calculated parameter; experimental validation advised
Medicinal Chemistry Physicochemical Properties Lead Optimization

Patented Role in 5-HT2A Ligands vs. General Intermediates

The target compound is explicitly cited as an intermediate in patent WO2007/124136 A1, which covers the use of 4-amino-piperidines as inverse agonists or antagonists of serotonin receptors (including 5-HT2A) for treating sleep maintenance insomnia [1]. This creates a documented, direct link to a specific therapeutic target and mechanism, whereas the unsubstituted benzyl analog (tert-Butyl 4-(benzylamino)piperidine-1-carboxylate) is noted as a precursor for fentanyl and related derivatives . This divergent application pathway makes them non-interchangeable based on the intended final application.

Patent Application Context
Patent context
5-HT2A sleep disorder research intermediate vs. fentanyl precursor
Application pathway divergence dictates non-interchangeability
Source: patent WO2007/124136 vs. reported fentanyl derivative use
Serotonin Receptor CNS Disorder Patent-Protected Synthesis

98% Purity Standard for Reproducible SAR Campaigns

Reliable vendors supply this compound at a high standard purity of 98% or greater , which is a critical procurement parameter for ensuring the reproducibility of multi-step synthesis and subsequent biological assay results. While many analogs are also available at 95-98% purity, the consistency of a 98% minimum specification for this specific intermediate reduces the risk of introducing unidentified impurities that could poison catalysts or skew SAR data during lead optimization .

Purity Specification
Supplier data to verify
≥98% (NLT 98%) vs. 95% from alternate vendors
Higher purity may reduce impurity risk in SAR campaigns
Verify vendor COA for batch consistency
Quality Control Reproducibility Procurement Specification

High-Impact Applications in CNS Drug Discovery


5-HT2A Receptor Modulators for Sleep Disorder Research

As documented in patent WO2007/124136 A1, this specific Boc-protected intermediate is directly linked to the synthesis of 4-amino-piperidine compounds acting as serotonin receptor (e.g., 5-HT2A) inverse agonists or antagonists [1]. Research groups targeting sleep maintenance insomnia can use CAS 359877-83-1 to replicate or iterate upon the patented molecular series, leveraging the ortho-chlorobenzyl motif for its pre-validated role in receptor binding within this specific chemotype.

Privileged Scaffold Diversification in CNS Lead Optimization

The ortho-chlorobenzylaminopiperidine scaffold, with its calculated LogP of 4.16 and molecular weight of 324.85 g/mol, occupies a distinct physicochemical space. After Boc deprotection, the resulting secondary amine serves as a versatile diversification point. Parallel libraries can be generated via reductive amination or amide coupling. Its superior properties over unsubstituted benzyl analogs (MW 290.4 g/mol) allow exploration of a more lipophilic, and potentially more brain-permeable, chemical space, which is critical for CNS drug discovery [2].

Controlled Synthesis of Specific Secondary Amine Pharmacophores

For programs seeking a specific N-(2-chlorobenzyl)piperidin-4-amine pharmacophore, using the pre-synthesized Boc-protected intermediate CAS 359877-83-1 is a strategic procurement choice. This 'buy' approach, rather than synthesizing from scratch, ensures consistent quality (98% purity) from a commercial batch, saving significant lead time and chemical development costs, particularly when compared to the multi-step synthesis of the unprotected analog 1-(2-chlorobenzyl)piperidin-4-amine (CAS 92539-15-6) .

Application
Selection Property
Validation Focus
5-HT2A receptor modulator synthesis for sleep research
Ortho-chlorobenzyl substituted building block for SAR exploration
Verify receptor binding and functional response in downstream assays
CNS lead optimization scaffold diversification
Reported lipophilicity and molecular weight profile may favor brain permeability studies
Assess CNS exposure and target engagement of final compounds
Controlled synthesis of secondary amine pharmacophore
Commercial batch with consistent purity specification may reduce synthetic variability
Confirm deprotection efficiency and batch-to-batch reproducibility
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